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Compound of Interest

Compound Name: Octyl isobutyrate

Cat. No.: B085545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of octyl isobutyrate, a versatile

ester used in the flavor and fragrance industry. This document details its sensory profile,

physicochemical properties, and safety information, along with detailed protocols for its

synthesis, sensory evaluation, and stability testing in various formulations.

Introduction to Octyl Isobutyrate
Octyl isobutyrate (CAS No. 109-15-9) is a carboxylic ester known for its characteristic fruity

and fatty aroma. It is a colorless liquid with a flavor profile described as creamy, waxy, fruity,

earthy, and fatty at a concentration of 30 ppm. Its fragrance is characterized by a soft, humid

undertone reminiscent of parsley and fern root, with a sweet suggestion of grape. This ester is

found naturally in hops, grapefruit juice, and babaco fruit.

Applications:

Flavors: Octyl isobutyrate is utilized in the creation of imitation pistachio, grape, melon,

peach, and citrus flavors. It is also used in fruit blends, wine, and liqueur flavorings, typically

at concentrations of 2 to 4 ppm in the finished product. It can be used to build green apple

and mild fruity notes in beverages, candies, and syrups.[1]
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Fragrances: In perfumery, it adds a clean, green, and slightly fruity-citrus note.[1] It is often

incorporated into fresh and bright perfumes and blends well with floral and woody scents.[1]

Its applications extend to home-care products like room sprays, detergents, and cleaners to

provide a crisp, fruity-green top note.[1]

Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for octyl isobutyrate
is presented below.

Table 1: Physicochemical Properties of Octyl Isobutyrate
Property Value Reference

Molecular Formula C12H24O2 [1][2][3]

Molecular Weight 200.32 g/mol [3][4]

Appearance
Colorless to pale yellow clear

liquid
[2][5][6]

Odor
Fruity, fatty, green, soapy,

waxy, earthy, herbaceous
[2][7]

Taste
Creamy, waxy, fruity, earthy,

fatty
[7]

Boiling Point 245 °C (lit.)

Flash Point 105 °C (221 °F) [2][6]

Density 0.856 g/mL at 25 °C (lit.)

Refractive Index 1.420 - 1.425 @ 20 °C [2][5][6]

Solubility
Insoluble in water; soluble in

alcohol and dipropylene glycol
[6]

Table 2: Safety and Regulatory Information for Octyl
Isobutyrate
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Parameter Information Reference

CAS Number 109-15-9 [1][3]

FEMA Number 2808 [5]

FDA Regulation

21 CFR 172.515 (Synthetic

flavoring substances and

adjuvants)

[2][8]

JECFA Number 192 [5]

JECFA Evaluation

No safety concern at current

levels of intake when used as

a flavouring agent (1997)

[5][9]

Toxicity

Acute oral LD50 in rats and

acute dermal LD50 in rabbits

exceeded 5 g/kg. Not expected

to be genotoxic.

[3][10]

Skin Sensitization

No Expected Sensitization

Induction Level (NESIL) of

7000 μg/cm²

[3][5][10]

Usage Level in Fragrance
Up to 2.0% in fragrance

concentrate
[2]

Experimental Protocols
This section provides detailed methodologies for the synthesis, sensory evaluation, and

stability testing of octyl isobutyrate.

Synthesis of Octyl Isobutyrate via Fischer Esterification
This protocol describes the laboratory-scale synthesis of octyl isobutyrate from n-octanol and

isobutyric acid using an acid catalyst.

Materials:

n-Octanol
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Isobutyric acid

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate solution (5% w/v)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Distillation apparatus

Glassware for extraction and drying

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

combine equimolar amounts of n-octanol and isobutyric acid.

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately

1-2% of the total reactant weight) to the mixture while stirring. Caution: Sulfuric acid is highly

corrosive.

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle.

Maintain a gentle reflux for 2-4 hours to drive the reaction to completion.

Work-up:

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with:
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Water to remove the bulk of the acid catalyst.

5% sodium bicarbonate solution to neutralize any remaining acid (check for the

cessation of effervescence).

Water to remove any residual bicarbonate.

Drying: Dry the organic layer over anhydrous magnesium sulfate.

Purification: Filter to remove the drying agent and purify the crude octyl isobutyrate by

vacuum distillation. Collect the fraction boiling at approximately 245 °C.

Diagram of Synthesis Workflow:

n-Octanol + Isobutyric Acid

Fischer Esterification (Reflux)

H₂SO₄ Catalyst

Neutralization & Washing Drying (Anhydrous MgSO₄) Vacuum Distillation Pure Octyl Isobutyrate

Click to download full resolution via product page

Caption: Workflow for the synthesis of octyl isobutyrate.

Sensory Evaluation Protocols
Sensory analysis is crucial for determining the flavor and fragrance characteristics of octyl
isobutyrate and its performance in final products.

The triangle test is used to determine if a sensory difference exists between two samples (e.g.,

a product with and without octyl isobutyrate).[5][7][10]

Objective: To determine if the addition of octyl isobutyrate to a base product creates a

perceivable sensory difference.

Materials:
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Two product samples: a control (A) and a test sample with octyl isobutyrate (B).

Identical, odor-free sample containers.

Random three-digit codes.

Water and unsalted crackers for palate cleansing.

A panel of at least 15-30 trained or consumer panelists.[11]

Procedure:

Sample Preparation: Prepare the control (A) and test (B) samples. For each panelist,

prepare a set of three coded samples: two are identical, and one is different (e.g., AAB, ABA,

BAA, BBA, BAB, ABB).[7] The presentation order should be randomized across panelists.

Panelist Instructions: Instruct panelists to evaluate the samples from left to right and identify

the "odd" or "different" sample.[7][10]

Evaluation: Panelists should cleanse their palate with water and crackers between sample

sets.

Data Analysis: Tally the number of correct identifications. The minimum number of correct

judgments to establish a significant difference at a given probability level (e.g., p < 0.05) can

be found in statistical tables for triangle tests.

Diagram of Triangle Test Logic:
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Present 3 Coded Samples
(2 Alike, 1 Different)

Panelist Evaluates Samples

Identify the 'Odd' Sample

Correct Identification

Yes

Incorrect Identification

No

Statistical Analysis of Results

Click to download full resolution via product page

Caption: Logical flow of a triangle test for sensory analysis.

This test is used to determine which of two samples has a greater intensity of a specific

attribute (e.g., "fruity" aroma).[3][12]

Objective: To determine if a formulation with octyl isobutyrate is perceived as significantly

more "fruity" than a control.

Materials:

Two product samples: control (A) and test (B).

Identical, odor-free sample containers.
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Random three-digit codes.

Water and unsalted crackers for palate cleansing.

A panel of trained or consumer panelists.

Procedure:

Sample Preparation: Present pairs of coded samples (A and B) to each panelist. The order of

presentation (AB and BA) should be randomized across panelists.

Panelist Instructions: Ask panelists to evaluate the two samples and identify which one has a

more intense "fruity" aroma. A forced-choice method is typically used.

Data Analysis: Count the number of times each sample was chosen as more "fruity."

Statistical significance can be determined using a binomial test or by consulting statistical

tables for paired comparison tests.

Stability Testing Protocols
Stability testing is essential to ensure that the flavor and fragrance of octyl isobutyrate remain

consistent throughout the product's shelf life.

This method uses elevated temperatures to predict the long-term stability of octyl isobutyrate
in a product matrix.[4][13][14]

Objective: To rapidly assess the stability of octyl isobutyrate in a finished product (e.g.,

beverage, lotion, detergent) over its intended shelf life.

Materials:

Finished product containing octyl isobutyrate.

Control sample (product without octyl isobutyrate).

Temperature-controlled stability chambers.
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Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry,

GC-MS).

Sensory panel for organoleptic evaluation.

Procedure:

Initial Analysis (Time 0): Analyze the initial concentration of octyl isobutyrate in the test

product using GC-MS. Conduct an initial sensory evaluation (e.g., descriptive analysis) to

establish a baseline profile.

Storage Conditions: Place product samples in stability chambers at elevated temperatures

(e.g., 40°C, 50°C). Also, store samples at room temperature (25°C) for real-time comparison.

Time Points: Pull samples at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

Analysis: At each time point, perform the following analyses on the aged samples and

compare them to the real-time sample and the initial baseline:

Chemical Analysis: Quantify the concentration of octyl isobutyrate using GC-MS to

determine the percentage of degradation.

Physical Evaluation: Observe any changes in color, clarity, pH, or viscosity of the product.

Sensory Evaluation: Conduct sensory tests (e.g., triangle test against the real-time

sample) to determine if any significant changes in aroma or flavor have occurred.

Data Interpretation: Use the data from the accelerated conditions to predict the shelf life at

normal storage conditions. A significant change is often defined as a >10% loss of the active

compound or a perceivable negative change in the sensory profile.

Diagram of Accelerated Stability Testing Workflow:
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Caption: Workflow for accelerated stability testing of a formulated product.

This protocol provides a general guideline for incorporating octyl isobutyrate into a liquid

detergent formulation.

Materials:

Surfactant blend (anionic and non-ionic)

Builders (e.g., sodium citrate)

Solvents (e.g., propylene glycol)

Enzymes (optional)

Preservatives
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Octyl isobutyrate

Deionized water

Mixing vessel with overhead stirrer

Procedure:

Water Phase: Charge the mixing vessel with deionized water.

Surfactant Addition: While stirring, add the anionic and non-ionic surfactants. Mix until

homogeneous.

Builder and Solvent Addition: Add builders and solvents to the mixture and continue stirring.

pH Adjustment: Adjust the pH of the bulk mixture to a near-neutral range (pH 6-8) before

adding the fragrance, as extreme pH can affect ester stability.

Fragrance Incorporation: In a separate container, pre-disperse the octyl isobutyrate in a

small amount of non-ionic surfactant or a solubilizer. Slowly add this pre-mix to the main

batch with continuous stirring. This ensures even distribution and prevents the fragrance oil

from separating.

Final Additions: Add heat-sensitive ingredients like enzymes and preservatives at a lower

temperature (e.g., below 40°C).

Final Mixing: Continue mixing until the entire batch is uniform and clear.

Note: The stability of the fragrance in the final product should be confirmed using the stability

testing protocols outlined in section 3.3.1.

Conclusion
Octyl isobutyrate is a valuable ester for creating fruity and green notes in a wide range of

flavor and fragrance applications. Its well-defined sensory profile, coupled with established

safety and regulatory acceptance, makes it a reliable ingredient for product development. The

protocols provided in these application notes offer a framework for the synthesis, evaluation,
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and formulation of octyl isobutyrate, enabling researchers and formulators to effectively utilize

this compound in their products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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